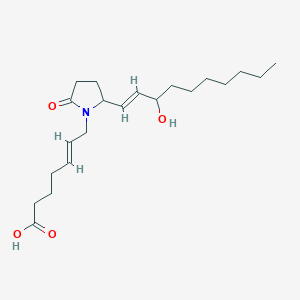
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxydecenyl group, and a heptenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxydecenyl group, and the attachment of the heptenoic acid chain. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxydecenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxydecenyl group.
Attachment of the Heptenoic Acid Chain: This step can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens, acids, or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but may include:
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or alcohols.
Substitution Products: Halogenated derivatives, esters, or amides.
科学研究应用
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Metabolic or signaling pathways that are affected by the compound’s presence or activity.
相似化合物的比较
7-(2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrolidine derivatives, hydroxydecenyl compounds, or heptenoic acid derivatives.
Uniqueness: The unique combination of functional groups and structural features that distinguish it from other compounds.
属性
分子式 |
C21H35NO4 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(E)-7-[2-[(E)-3-hydroxydec-1-enyl]-5-oxopyrrolidin-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H35NO4/c1-2-3-4-5-8-11-19(23)15-13-18-14-16-20(24)22(18)17-10-7-6-9-12-21(25)26/h7,10,13,15,18-19,23H,2-6,8-9,11-12,14,16-17H2,1H3,(H,25,26)/b10-7+,15-13+ |
InChI 键 |
NKIVEBZABPGPKA-GRVINKSSSA-N |
手性 SMILES |
CCCCCCCC(/C=C/C1CCC(=O)N1C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCCCCCCC(C=CC1CCC(=O)N1CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
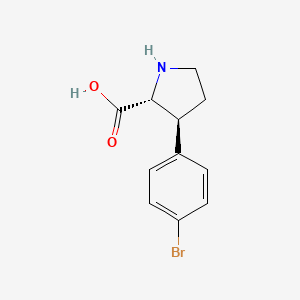

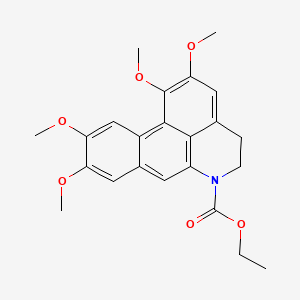
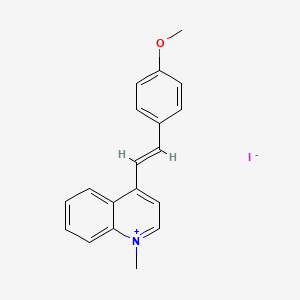
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

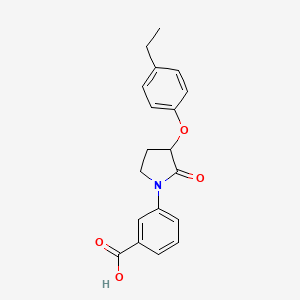

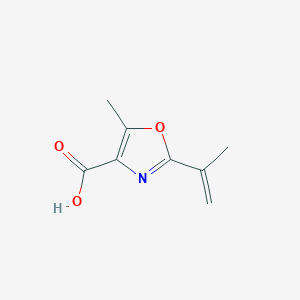

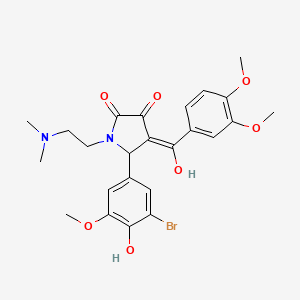

![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
